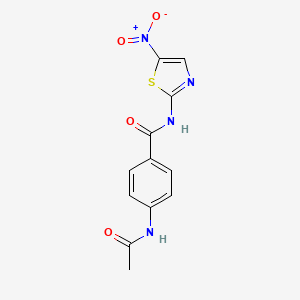

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Description

Properties

CAS No. |

5734-52-1 |

|---|---|

Molecular Formula |

C12H10N4O4S |

Molecular Weight |

306.30 g/mol |

IUPAC Name |

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18) |

InChI Key |

DMLFXAJXTCXSND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis employs a carbodiimide-mediated coupling reaction. The carboxylic acid group of N-acetyl anthranilic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), forming an active ester intermediate. Subsequent nucleophilic attack by 5-nitrothiazol-2-amine yields the target amide.

Procedure and Conditions

The protocol from ACS Omega (2017) is the most detailed:

-

Reagents :

-

N-Acetyl anthranilic acid (400 mg, 2.23 mmol)

-

5-Nitrothiazol-2-amine (320 mg, 2.23 mmol)

-

HOBt (300 mg, 2.23 mmol), EDC·HCl (430 mg, 2.23 mmol)

-

Triethylamine (680 mg, 6.69 mmol) in DMF (25 mL)

-

-

Steps :

-

Reactants are suspended in DMF at 0°C.

-

EDC and HOBt are added sequentially under nitrogen.

-

The mixture is stirred at room temperature for 16 hours.

-

Work-up involves extraction with ethyl acetate, washing with brine, and purification via HPLC.

-

Table 1: Synthesis Parameters and Outcomes

| Parameter | Detail |

|---|---|

| Solvent | DMF |

| Coupling Agents | EDC, HOBt |

| Base | Triethylamine |

| Temperature | 0°C → Room temperature |

| Reaction Time | 16 hours |

| Purification Method | HPLC |

| Yield | 45% |

Optimization and Yield Considerations

Key factors influencing yield:

-

Stoichiometry : Equimolar ratios of acid and amine prevent side reactions.

-

Solvent Choice : DMF enhances reagent solubility and stabilizes the active intermediate.

-

Temperature Control : Initial cooling minimizes undesired side reactions during activation.

-

Purification : HPLC ensures high purity (>95%) but may reduce yield due to losses during chromatography.

Characterization and Analytical Data

The compound is validated using spectroscopic methods:

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.21 (s, 1H), 8.69 (s, 1H), 7.62–7.75 (m, 2H), 7.57 (td, J = 7.6 Hz, 1H), 7.26 (td, J = 7.6 Hz, 1H), 2.04 (s, 3H) |

| LCMS | m/z 306.80 (M + H)⁺ |

| Purity | >95% (HPLC) |

Alternative Synthetic Approaches

No alternative routes for this specific compound are documented in the reviewed literature. However, analogous thiazole-amide syntheses use:

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamido and benzamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding acids and amines.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Nucleophiles: Ammonia, amines, and alcohols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: Formation of 4-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Hydrolysis: Formation of 4-acetamidobenzoic acid and 5-nitro-1,3-thiazole-2-amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation of 5-nitro-1,3-thiazole derivatives with acetamide or related compounds. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance, research has demonstrated that thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Susceptible |

| Staphylococcus aureus | Susceptible |

| Aspergillus niger | Susceptible |

| Aspergillus oryzae | Susceptible |

The mechanism of action is often attributed to the disruption of microbial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown promising results against human breast adenocarcinoma (MCF7) cells, with some derivatives exhibiting significant inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 5.85 - 9.99 |

| HCT116 | 4.53 - 8.00 |

These findings suggest that thiazole derivatives may act by inducing apoptosis or inhibiting critical signaling pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. Such studies help in understanding the compound's potential mechanisms of action at the molecular level, guiding further modifications to enhance efficacy.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of thiazole derivatives:

- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain compounds had potent activity comparable to standard antibiotics .

- Anticancer Screening : Another investigation focused on the anticancer potential of thiazole derivatives against different cancer cell lines. The results showed that specific compounds significantly inhibited cell growth, suggesting their potential as therapeutic agents .

- Molecular Modeling : Research utilizing molecular docking techniques provided insights into how these compounds interact with target proteins involved in microbial resistance and cancer progression, paving the way for rational drug design .

Mechanism of Action

The mechanism of action of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Functional Groups

The benzamide-thiazole scaffold is shared among several analogs, with variations primarily in the substituents on the benzamide ring and thiazole moiety. Key compounds include:

Table 1: Structural Comparison of Benzamide Derivatives

| Compound Name | Benzamide Substituent | Thiazole Substituent | Functional Groups |

|---|---|---|---|

| 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 4-acetamido | 5-nitro | Acetamido, nitro |

| NTB (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) | 4-nitro | 5-nitro | Nitro |

| Tizoxanide (TIZ) | 2-hydroxy | 5-nitro | Hydroxyl, nitro |

| NTF (4-trifluoromethyl analog) | 4-trifluoromethyl | 5-nitro | Trifluoromethyl, nitro |

| 2-Chloro-4-nitro derivative | 2-chloro, 4-nitro | 5-nitro | Chloro, nitro |

The acetamido group in the target compound provides a balance of hydrogen-bonding capacity and moderate lipophilicity, distinguishing it from the electron-withdrawing nitro (NTB), hydrophilic hydroxyl (TIZ), and highly lipophilic trifluoromethyl (NTF) groups .

Antiparasitic Activity

- NTB: Exhibits potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana with IC₅₀ values of 1–5 µM, comparable to nitazoxanide. The nitro group enhances redox cycling, inducing oxidative stress in parasites .

- Tizoxanide (TIZ) : Active against protozoa (IC₅₀: 2–10 µM) via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). The hydroxyl group facilitates hydrogen bonding with target enzymes .

- The acetamido group may reduce cytotoxicity compared to nitro-substituted derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility : The acetamido group improves aqueous solubility compared to nitro (NTB) and trifluoromethyl (NTF) analogs but remains less soluble than hydroxylated derivatives (TIZ) .

- Metabolic Stability : Acetamido substitution may reduce susceptibility to hydrolysis compared to ester-containing analogs (e.g., nitazoxanide), enhancing metabolic stability .

Biological Activity

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural insights.

Basic Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 5734-52-1 |

| Molecular Formula | C12H10N4O4S |

| Molecular Weight | 306.297 g/mol |

| LogP | 3.5077 |

Structure

The chemical structure of this compound includes a thiazole ring substituted with a nitro group and an acetamido group attached to a benzamide backbone. This unique structure is pivotal in determining its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study highlighted the efficacy of nitro-containing thiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

- Antitumor Mechanism Investigation : In a recent study, researchers explored the molecular mechanisms underlying the antitumor effects of this compound. They found that it significantly reduced tumor volume in xenograft models and induced apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Nitro Group : Enhances electron affinity and facilitates interaction with biological targets.

- Thiazole Ring : Contributes to lipophilicity and bioavailability.

- Acetamido Group : Modulates solubility and potentially increases binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 5-nitrothiazol-2-amine with a benzamide derivative. A common protocol includes reacting 5-nitrothiazol-2-amine with 4-acetamidobenzoyl chloride in pyridine under inert conditions. The reaction is monitored via thin-layer chromatography (TLC) and purified by recrystallization from methanol. Key steps include controlling temperature (room temperature to 60°C) and optimizing stoichiometric ratios to avoid side products like unreacted amine or over-acylated derivatives .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz) confirm substituent positions and aromatic proton environments. For example, the acetamido group’s methyl protons appear as a singlet near δ 2.1 ppm.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 352.09) .

Q. What is the hypothesized mechanism of action based on structural analogs?

- Methodological Answer : Structural analogs like nitazoxanide inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide group in this compound likely chelates the enzyme’s iron-sulfur clusters, disrupting electron transfer. Computational docking studies using PFOR’s crystal structure (PDB: 1PFO) can validate this hypothesis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or WinGX software reveals intermolecular interactions. For example, centrosymmetric dimers form via N–H···N hydrogen bonds (2.89 Å), and non-classical C–H···O/F interactions stabilize crystal packing. Refinement parameters (R₁ < 0.05) ensure accuracy. Disordered nitro or acetamido groups can be modeled using PART instructions in SHELX .

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Approach :

- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.

- Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as impurities in the thiazole ring’s 5-nitro position may alter activity.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate pharmacophores. Contradictory data may arise from off-target effects, validated via kinase profiling panels .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PFOR’s active site (PDB: 1PFO). The nitro group’s electrostatic potential aligns with the enzyme’s electron-rich pockets.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding mode persistence.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge transfer between the amide group and Fe-S clusters .

Q. How to optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent (DMF vs. pyridine), temperature (40–80°C), and catalyst (e.g., DMAP) using a factorial design.

- Byproduct Analysis : LC-MS identifies dimers or hydrolysis products (e.g., free 4-acetamidobenzoic acid).

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.